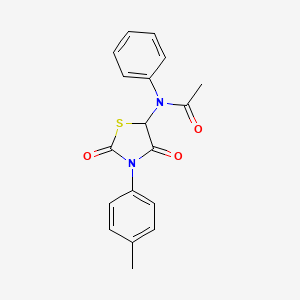
N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide is a complex organic compound with the molecular formula C19H18N2O3S. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a phenylacetamide group and a p-tolyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide typically involves the reaction of thiazolidine derivatives with appropriate acylating agents. One common method includes the condensation of 2,4-thiazolidinedione with p-tolylamine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study this compound for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylacetamide group may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds like pioglitazone and rosiglitazone share the thiazolidine ring structure and are used as antidiabetic agents.
Phenylacetamides: Compounds such as acetaminophen (paracetamol) share the phenylacetamide group and are widely used as analgesics and antipyretics.
Uniqueness
N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide is unique due to the combination of its thiazolidine ring and phenylacetamide group, which confer distinct chemical and biological properties
Properties
CAS No. |
347840-96-4 |
|---|---|
Molecular Formula |
C18H16N2O3S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H16N2O3S/c1-12-8-10-15(11-9-12)20-16(22)17(24-18(20)23)19(13(2)21)14-6-4-3-5-7-14/h3-11,17H,1-2H3 |
InChI Key |
PFBSJEOKIGXIPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
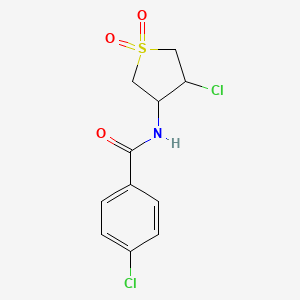
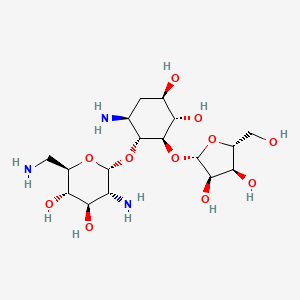
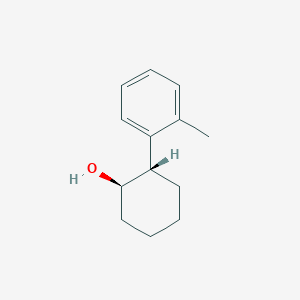
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)
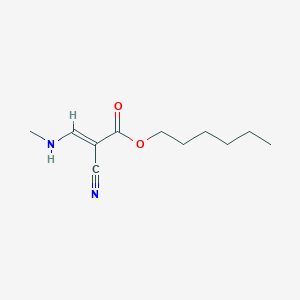
![Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14145673.png)
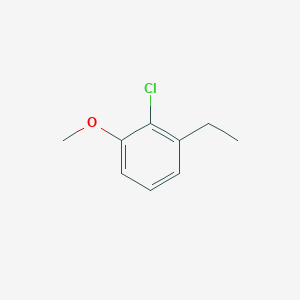

![2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B14145680.png)
![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate](/img/structure/B14145684.png)
![Acenaphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14145686.png)
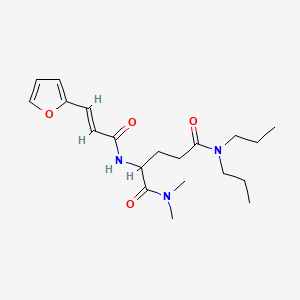
![Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145701.png)
